molecular formula C9H14ClNO2 B2616481 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride CAS No. 1214728-58-1

2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride

Cat. No.: B2616481
CAS No.: 1214728-58-1
M. Wt: 203.67
InChI Key: VAQCPKNJQDEYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride is a chemical compound with the molecular formula C9H13NO2·HCl. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride typically involves the reaction of 2-(Aminomethyl)phenol with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting 2-[2-(Aminomethyl)phenoxy]ethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but with a dimethylamino group instead of an aminomethyl group.

    2-[2-(Aminomethyl)phenoxy]ethanol: The base form without the hydrochloride salt.

    2,4-Diaminophenoxyethanol dihydrochloride: Contains additional amino groups and is used in different applications.

Uniqueness

2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications.

Properties

IUPAC Name

2-[2-(aminomethyl)phenoxy]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-7-8-3-1-2-4-9(8)12-6-5-11;/h1-4,11H,5-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQCPKNJQDEYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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